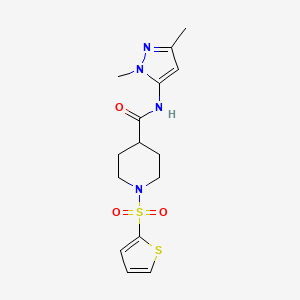
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H20N4O3S2 and its molecular weight is 368.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
The molecular formula of the compound is C15H20N4O3S2 with a molecular weight of 368.5 g/mol. The structure features a piperidine ring substituted with a thiophenesulfonyl group and a pyrazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O3S2 |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 1171507-56-4 |
Synthesis
The synthesis of this compound typically involves the reaction of 1-(thiophen-2-ylsulfonyl)piperidine with 1,3-dimethyl-1H-pyrazole under suitable conditions. This reaction can be facilitated using various coupling agents and solvents to optimize yield and purity.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, in vitro assays have demonstrated that similar pyrazole compounds can inhibit cancer cell proliferation across various human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values often below 10 µM .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (similar structure) | MCF7 | <5 |
| Compound B | HCT116 | <10 |
| N-(1,3-dimethyl-1H-pyrazol...) | MCF7/Huh7 | TBD |
COX Inhibition
The compound has been studied for its inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. Inhibitors of COX-2 have shown promise as anti-inflammatory agents and in reducing tumor growth . Specific derivatives have demonstrated dual activity as COX inhibitors and antiplatelet agents, suggesting potential therapeutic applications in both cancer treatment and cardiovascular health .
Table 2: COX Inhibition Activity
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound X | 11 | 15 |
| N-(1,3-dimethyl-1H-pyrazol...) | TBD | TBD |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound likely binds to the active site of COX enzymes, inhibiting their activity and thus reducing the production of pro-inflammatory mediators.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis .
- Receptor Modulation : The interaction with specific receptors may modulate signaling pathways involved in cell proliferation and survival.
Case Studies
A notable study investigated the effects of related pyrazole derivatives on various cancer cell lines. The findings indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways .
科学研究应用
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a chemical compound with a molecular formula of C15H20N4O3S2 and a molecular weight of 368.47 g/mol. It is characterized by a pyrazole ring, a thiophene sulfonyl group, and a piperidine moiety.
Potential Applications
- Medicinal Chemistry and Pharmacology The compound is of significant interest in medicinal chemistry and pharmacology because of its potential biological activities. Research into its pharmacological effects could lead to advancements in treating various diseases.
-
Interaction studies Interaction studies are crucial for understanding how this compound interacts with biological targets. Potential studies may include:
- Binding assays to determine the affinity of the compound for specific enzymes or receptors.
- Cell-based assays to assess the compound's effect on cellular pathways.
- In vivo studies to evaluate the compound's efficacy and safety in animal models.
These studies will help clarify the therapeutic potential of the compound and guide future modifications for improved efficacy.
Structural Analogues
Several compounds share structural similarities with this compound.
| Compound Name | Key Features |
|---|---|
| N-(5-(1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-sulfonyl)piperidine | Contains a thiadiazole instead of oxadiazole; potential for different biological activity |
| N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-sulfonyl)piperidine | Similar structure but with different methyl substitution patterns; may affect solubility and bioavailability |
| N-(5-(1H-pyrazol-5-yloxy)-pyridin-2-yloxy)-piperidine | Features a pyridine instead of thiophene; alters electronic properties and potential interactions |
属性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-11-10-13(18(2)17-11)16-15(20)12-5-7-19(8-6-12)24(21,22)14-4-3-9-23-14/h3-4,9-10,12H,5-8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRYARPEEZSYOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













